Ethyl 3-hydroxy-3-(4-methoxy-3-methylphenyl)-4-methylpentanoate
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Overview
Description
Ethyl 3-hydroxy-3-(4-methoxy-3-methylphenyl)-4-methylpentanoate is an organic compound with a complex structure, characterized by the presence of multiple functional groups including a hydroxy group, a methoxy group, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-hydroxy-3-(4-methoxy-3-methylphenyl)-4-methylpentanoate typically involves multi-step organic reactions. One common method starts with the alkylation of 4-methoxy-3-methylphenol with a suitable alkyl halide to introduce the ethyl group. This is followed by a series of reactions including esterification and hydroxylation to achieve the final product. The reaction conditions often involve the use of strong bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium on carbon or platinum oxide can be used to facilitate hydrogenation steps. The use of continuous flow reactors can also improve the scalability of the synthesis process, ensuring consistent quality and higher throughput.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-3-(4-methoxy-3-methylphenyl)-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of 3-oxo-3-(4-methoxy-3-methylphenyl)-4-methylpentanoate.
Reduction: Formation of 3-hydroxy-3-(4-methoxy-3-methylphenyl)-4-methylpentanol.
Substitution: Formation of derivatives with various substituents replacing the methoxy group.
Scientific Research Applications
Ethyl 3-hydroxy-3-(4-methoxy-3-methylphenyl)-4-methylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 3-hydroxy-3-(4-methoxy-3-methylphenyl)-4-methylpentanoate exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the hydroxy and methoxy groups can influence its binding affinity and specificity towards these targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Ethyl 3-hydroxy-3-(4-methoxy-3-methylphenyl)-4-methylpentanoate can be compared with similar compounds such as:
Ethyl 3-hydroxy-3-(4-methoxyphenyl)-4-methylpentanoate: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
Ethyl 3-hydroxy-3-(4-methylphenyl)-4-methylpentanoate: Lacks the methoxy group, potentially altering its solubility and interaction with molecular targets.
Ethyl 3-hydroxy-3-(4-methoxy-3-methylphenyl)butanoate: Has a shorter carbon chain, which can influence its physical properties and reactivity.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-hydroxy-3-(4-methoxy-3-methylphenyl)-4-methylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O4/c1-6-20-15(17)10-16(18,11(2)3)13-7-8-14(19-5)12(4)9-13/h7-9,11,18H,6,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIWARNRYMABHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)OC)C)(C(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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